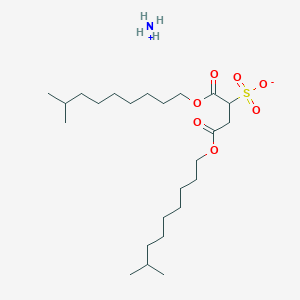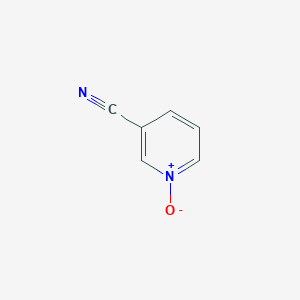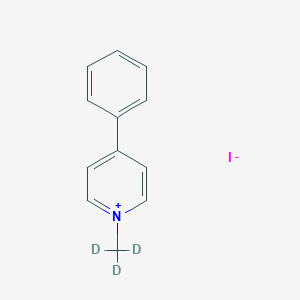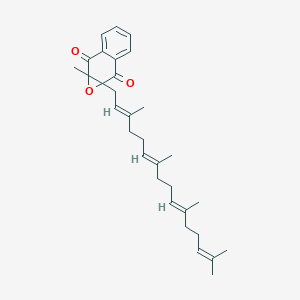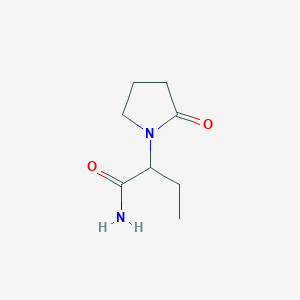
Etiracetam
Übersicht
Beschreibung
Etiracetam is a chemical compound belonging to the racetam family, which was developed as a nootropic drug. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. The biologically active enantiomeric form is levthis compound, which is marketed as an antiepileptic drug .
Wirkmechanismus
Etiracetam, a chemical compound belonging to the racetam family, was developed as a nootropic drug . Its biologically active enantiomeric form is levthis compound , which is now marketed as an antiepileptic drug .
Target of Action
The primary target of this compound (Levthis compound) is the synaptic vesicle protein 2A (SV2A) . This protein plays a crucial role in the regulation of vesicle exocytosis, affecting the release of neurotransmitters into the synaptic cleft . In addition to SV2A, Levthis compound also interacts with other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors .
Mode of Action
The exact mechanism through which this compound exerts its anti-epileptic effects is unclear, but it is thought to be unique amongst other anti-epileptic medications . Current knowledge suggests that this compound’s binding to SV2A is a key driver of its action . This interaction results in a decrease in the excitability in the epileptic circuit .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with SV2A influences the release of neurotransmitters, thereby modulating neuronal excitability . Additionally, its interactions with other targets can influence calcium homeostasis and the functioning of the GABAergic system and AMPA receptors . These interactions might be integrated into a single mechanism of action that could explain the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of this compound .
Pharmacokinetics
Levthis compound, the biologically active form of this compound, is known for its linear pharmacokinetics and lack of drug interactions with other anticonvulsants . These characteristics make it a desirable choice over other antiepileptic drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in neuronal excitability, which can help control seizures . Moreover, it may have antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .
Biochemische Analyse
Biochemical Properties
Etiracetam interacts with various biomolecules in the body. It is a racemic compound, meaning it contains two enantiomers that are mirror images of each other . The biologically active form of this compound is levthis compound . Levthis compound has been shown to interact with the synaptic vesicle protein 2A (SV2A), among other molecular targets .
Cellular Effects
This compound, through its active form levthis compound, influences cell function by interacting with the SV2A protein . This interaction can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that its active form, levthis compound, exerts its effects at the molecular level through an interaction with the SV2A protein . This interaction can lead to changes in gene expression and can influence the activity of enzymes .
Temporal Effects in Laboratory Settings
It is known that its active form, levthis compound, has been shown to be effective in controlling seizures .
Dosage Effects in Animal Models
Levthis compound, the active form of this compound, has been shown to be effective in controlling seizures in animal models .
Metabolic Pathways
It is known that levthis compound does not undergo extensive metabolism, and the metabolites formed are not active and do not exert pharmacological activity .
Transport and Distribution
It is known that levthis compound, the active form of this compound, is well-tolerated and has a favorable pharmacokinetic profile .
Subcellular Localization
It is known that its active form, levthis compound, interacts with the SV2A protein, which is located in the synaptic vesicles of neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Etiracetam can be synthesized through various methods. One common method involves the reaction of 2-oxopyrrolidine with ethylamine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as crystallization and purification to obtain the desired enantiomer with high purity. Enantiospecific cocrystallization with 2-chloromandelic acid has been proposed as an efficient method for chiral resolution .
Analyse Chemischer Reaktionen
Types of Reactions
Etiracetam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Etiracetam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of racemic mixtures and chiral resolution.
Biology: Investigated for its effects on cognitive function and memory enhancement.
Medicine: Developed as a nootropic drug and studied for its potential in treating neurological disorders such as epilepsy.
Industry: Used in the pharmaceutical industry for the production of antiepileptic drugs
Vergleich Mit ähnlichen Verbindungen
Etiracetam is often compared with other racetam compounds, such as:
Piracetam: The parent compound of the racetam family, known for its cognitive-enhancing effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing properties.
Oxiracetam: Noted for its stimulant and cognitive-enhancing effects.
Phenylpiracetam: Known for its stimulant and cognitive-enhancing properties.
Levthis compound: The S-enantiomer of this compound, marketed as an antiepileptic drug.
This compound is unique in its specific interaction with SV2A, which distinguishes it from other racetam compounds. This interaction is believed to contribute to its antiepileptic properties, making it a valuable compound in the treatment of neurological disorders .
Eigenschaften
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046510 | |
| Record name | Etiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33996-58-6 | |
| Record name | α-Ethyl-2-oxo-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R),(S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230447L0GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
